molecular formula C7H13N3 B2929930 N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 1344222-50-9

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2929930
CAS No.: 1344222-50-9
M. Wt: 139.202
InChI Key: WTVUBTWCJKHMIW-UHFFFAOYSA-N
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Description

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with isopropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of immobilized catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: An organic compound structurally related to methamphetamine, known for its stimulant properties.

    Propargylamines: A class of compounds with various pharmaceutical and biological properties, including neuroprotective effects.

Uniqueness

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features and potential applications. Unlike methiopropamine, which is primarily known for its stimulant effects, this compound is explored for its broader range of applications in chemistry, biology, and medicine. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic and industrial purposes.

Properties

IUPAC Name

N-methyl-2-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-7(8-3)4-5-9-10/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVUBTWCJKHMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344222-50-9
Record name N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
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